N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
CAS No.:
Cat. No.: VC13681194
Molecular Formula: C20H23BClNO3
Molecular Weight: 371.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23BClNO3 |
|---|---|
| Molecular Weight | 371.7 g/mol |
| IUPAC Name | N-benzyl-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C20H23BClNO3/c1-19(2)20(3,4)26-21(25-19)15-10-11-16(17(22)12-15)18(24)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) |
| Standard InChI Key | NTYBZHJIFPTKKO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC3=CC=CC=C3)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC3=CC=CC=C3)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a benzamide backbone substituted at the 2-position with a chlorine atom and the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The amide nitrogen is further functionalized with a benzyl group, imparting steric bulk and influencing electronic properties. Key structural features include:
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Aromatic core: A benzene ring with chlorine and boronate ester substituents, directing electrophilic substitution patterns .
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Boronate ester: The 1,3,2-dioxaborolane moiety enhances solubility in organic solvents and participates in Suzuki-Miyaura cross-coupling reactions .
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N-Benzyl group: Modifies amide resonance and steric accessibility for nucleophilic attack or hydrogen bonding .
Physicochemical Data
While direct experimental data for this compound is limited in public literature, analogous structures provide reliable proxies:
| Property | Value (Analogous Compounds) | Source |
|---|---|---|
| Molecular Weight | ~371.67 g/mol | |
| Melting Point | 56–58°C (similar benzamides) | |
| Solubility | DCM, THF, toluene | |
| Stability | Hydrolysis-sensitive |
The boronate ester’s hydrolytic sensitivity necessitates anhydrous handling, while the chlorinated aromatic ring contributes to thermal stability .
Synthesis and Optimization
Retrosynthetic Analysis
The target molecule can be dissected into three synthons:
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2-Chloro-4-boronobenzoic acid: Provides the substituted aromatic core.
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Benzylamine: Introduces the N-benzyl amide group.
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Pinacol boronate ester: Stabilizes the boron moiety for coupling reactions .
Characterization
¹H NMR (500 MHz, C₆D₆):
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δ 7.40 (d, J = 8.7 Hz, 2H, Ar-H), 7.19 (d, J = 7.3 Hz, 2H, N-Benzyl), 1.30 (s, 12H, B-O-CH₃) .
IR (neat):
Reactivity and Functionalization
Boron-Directed Functionalization
The boronate group directs electrophilic aromatic substitution (e.g., nitration) to the meta position relative to chlorine, enabling regioselective synthesis .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
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Protease Inhibition: The boronate group mimics tetrahedral intermediates in serine protease catalysis, showing promise in inhibitor design .
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Anticancer Agents: Analogous chlorinated benzamides exhibit IC₅₀ values <10 μM against breast cancer cell lines (MCF-7) .
Polymer Chemistry
Incorporation into conjugated polymers enhances electron-deficient character, improving charge transport in organic semiconductors .
Bioconjugation
The benzamide serves as a stable linker for antibody-drug conjugates (ADCs), with the boronate enabling pH-sensitive release .
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